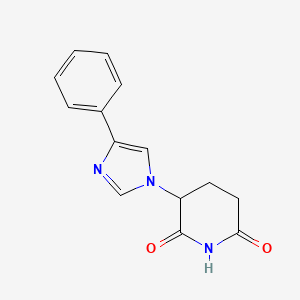
3-(4-phenyl-1H-imidazol-1-yl)-2,6-Piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione is a compound that features a piperidine ring substituted with a phenyl-imidazole moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The imidazole ring, in particular, is a five-membered heterocyclic moiety that contains two nitrogen atoms, which contribute to its unique chemical behavior .
準備方法
The synthesis of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be achieved through various synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, and other reagents under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with altered substituents.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of drugs for treating various diseases, including cancer and infectious diseases. In industry, these compounds are utilized in the production of agrochemicals, dyes, and other functional materials .
作用機序
The mechanism of action of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as clemizole, etonitazene, and enviroxime . These compounds also contain imidazole rings and exhibit similar biological activities. the unique substitution pattern of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione may confer distinct properties and advantages in certain applications. For example, its specific structure may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic properties.
特性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
3-(4-phenylimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-8-11(15-9-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19) |
InChIキー |
DMPUORUDDYKPRY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C=C(N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


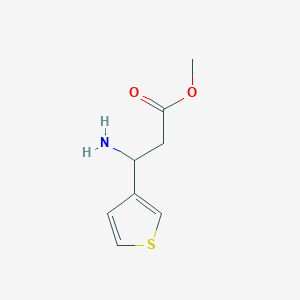
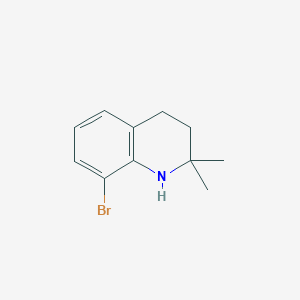
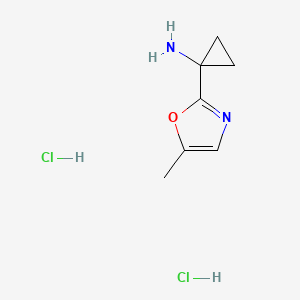
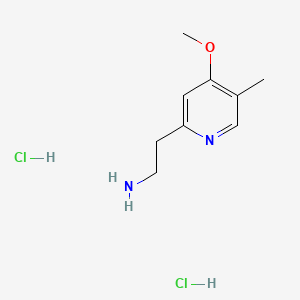
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
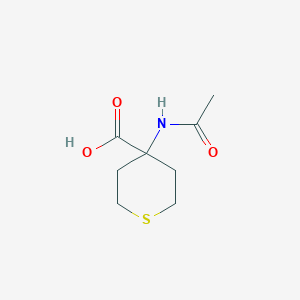
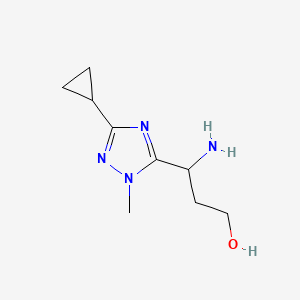
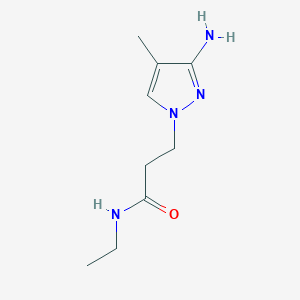
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)

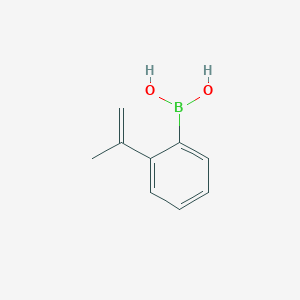
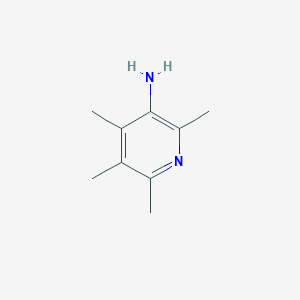
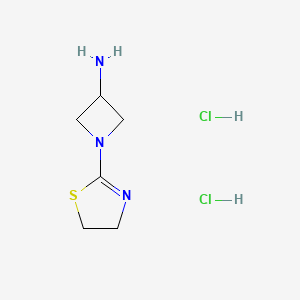
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
